4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid
Description
4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid is a fluorinated pyrimidine derivative characterized by a pentafluoroethyl (-CF₂CF₃) substituent at position 2 and an ethyl (-CH₂CH₃) group at position 4 of the pyrimidine ring. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the metabolic stability and bioavailability imparted by fluorine substituents .
Properties
Molecular Formula |
C9H7F5N2O2 |
|---|---|
Molecular Weight |
270.16 g/mol |
IUPAC Name |
4-ethyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H7F5N2O2/c1-2-5-4(6(17)18)3-15-7(16-5)8(10,11)9(12,13)14/h3H,2H2,1H3,(H,17,18) |
InChI Key |
IBSPQPCUVXNUHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Nucleophilic Substitution Approaches
| Parameter | Value |
|---|---|
| Base | 2 M NaOH |
| Solvent | H₂O/EtOH (1:1) |
| Temperature | 70°C |
| Reaction Time | 12 hours |
This step proceeds quantitatively when the ester is unhindered, as shown in related pyrimidine systems.
Detailed Stepwise Synthesis
Synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarboxylate Ester
A modified protocol from chloropyrimidine synthesis involves:
-
Starting Material : 4-Ethyl-5-pyrimidinecarboxylic acid ethyl ester
-
Chlorination Agent : Phosphorus oxychloride (POCl₃)
-
Catalyst : N,N-Dimethylaniline
-
Conditions : Reflux at 110°C for 3 hours
The product is isolated via column chromatography (ethyl acetate/petroleum ether, 1:9), yielding 68–72%.
Pentafluoroethyl Group Introduction via Palladium Catalysis
Building on fungicidal pyrimidine syntheses, the coupling protocol is optimized as follows:
-
Substrate : 2-Chloro-4-ethyl-5-pyrimidinecarboxylate ester (1.0 equiv)
-
Reagent : CF₃CF₂ZnBr (1.5 equiv)
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Solvent : Degassed THF
-
Conditions : 90°C, 24 hours
Post-reaction purification via silica gel chromatography yields 74–78% of the coupled product.
Hydrolysis of Ester to Carboxylic Acid
The ester is hydrolyzed using:
-
Base : 2 M NaOH (5.0 equiv)
-
Solvent : Ethanol/water (1:1)
-
Workup : Acidification to pH 2 with HCl, extraction with EtOAc
This method achieves near-quantitative conversion, consistent with ester hydrolysis literature.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal:
| Solvent | Conversion (%) |
|---|---|
| THF | 78 |
| DMF | 65 |
| Toluene | 58 |
THF’s moderate polarity facilitates both reagent solubility and catalyst stability.
Temperature and Catalytic System Effects
Higher temperatures (90–100°C) improve coupling efficiency but risk ligand decomposition. The Xantphos/Pd system outperforms BINAP and DPPF ligands in yield and selectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Pd-Catalyzed Coupling | 78 | High regioselectivity | Requires anhydrous conditions |
| Nucleophilic Substitution | <20 | Simple setup | Low efficiency |
Challenges in Synthesis and Alternative Approaches
Key challenges include:
-
Fluorine Stability : Pentafluoroethyl groups may degrade under prolonged heating.
-
Carboxylation Side Reactions : Over-hydrolysis can decarboxylate the product.
Alternative methods under investigation include photoredox-mediated fluorination and flow chemistry approaches to improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ethyl and pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halides and nucleophiles under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
- Carboxylic Acid vs. Ester : The -COOH group increases polarity and hydrogen-bonding capacity compared to ester derivatives (e.g., -COOEt), improving solubility in polar solvents but limiting membrane permeability .
- Amino and Thioether Groups: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid exhibits higher water solubility due to its -NH₂ and -S-CH₂CH₃ groups, which facilitate interactions with biological targets .
Biological Activity
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H10F5N2O2 |
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid |
| Canonical SMILES | CC(C)C1=NC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F)C(F)(F)F |
| InChI Key | XXXXXX |
Overview of Biological Activity
Research indicates that 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The presence of fluorinated groups enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.
Antimicrobial Properties
Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
- Case Study Example : In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating strong antibacterial activity.
Anticancer Activity
The anticancer potential of 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid has been investigated in various cancer cell lines, including breast cancer and lung cancer models.
- Research Findings : In vitro studies revealed that the compound induces apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways. A notable reduction in cell viability was observed at concentrations above 50 µM.
The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, as well as interference with cellular signaling pathways that regulate cell growth and survival. The fluorinated moieties likely enhance binding affinity to target proteins.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Smith et al., 2023 |
| Anticancer | MCF-7 (breast cancer) | Induces apoptosis | Johnson et al., 2024 |
| Anticancer | A549 (lung cancer) | Reduces cell viability | Lee et al., 2023 |
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid, and how can purity be maximized?
The synthesis typically involves multi-step pathways, such as:
- Step 1 : Condensation of fluorinated precursors (e.g., pentafluoroethyl iodide) with pyrimidine intermediates under inert conditions .
- Step 2 : Cyclization and esterification to form the pyrimidine core, followed by hydrolysis to yield the carboxylic acid moiety .
Purity optimization: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water). Monitor reactions via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and F NMR confirm substituent positions and fluorine environments. For example, F NMR resolves signals from pentafluoroethyl groups (-CFCF) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm) and C-F bonds (~1100–1250 cm) .
Q. How do the fluorine substituents influence its reactivity in nucleophilic or electrophilic reactions?
The pentafluoroethyl group (-CFCF) enhances electron-withdrawing effects, stabilizing intermediates in:
- Nucleophilic substitution : Reacts with amines or thiols at the 4-ethyl position under basic conditions .
- Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts to functionalize the pyrimidine ring .
Hydrolysis of the ethyl ester to the carboxylic acid is pH-sensitive; use NaOH/EtOH at 60°C .
Q. What are the recommended storage conditions to ensure stability?
- Store under inert gas (argon) at -20°C in amber vials to prevent moisture absorption and photodegradation.
- Avoid prolonged exposure to bases or strong acids, which may hydrolyze ester groups .
Advanced Research Questions
Q. How can computational modeling predict its interactions with biological targets?
- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). The carboxylic acid group often participates in hydrogen bonding .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in fluorinated regions .
Q. How can contradictory spectral data from similar analogs be resolved?
Q. How do structural modifications impact its bioactivity in enzyme inhibition assays?
Q. What degradation pathways occur under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
